molecular formula C13H16BNO2 B1463273 [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile CAS No. 905966-41-8

[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile

Cat. No.: B1463273
CAS No.: 905966-41-8
M. Wt: 229.08 g/mol
InChI Key: ABRQBFUTHRPJKV-UHFFFAOYSA-N
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Description

[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile: is a chemical compound with the molecular formula C13H16BNO2. It is known for its unique structure, which includes a boron-containing dioxaborinane ring attached to a phenyl group with an acetonitrile substituent. This compound is used in various scientific research applications, particularly in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile typically involves the reaction of 4-bromophenylacetonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical uses, particularly in drug discovery and development .

Industry: In materials science, this compound is used in the development of advanced materials, including polymers and electronic materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile primarily involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrile group can also undergo transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Uniqueness: The combination of a boron-containing dioxaborinane ring and a nitrile group in [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile makes it a unique and valuable compound in organic synthesis. Its ability to participate in a wide range of reactions and form stable complexes with other molecules sets it apart from similar compounds .

Properties

IUPAC Name

2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2/c1-13(2)9-16-14(17-10-13)12-5-3-11(4-6-12)7-8-15/h3-6H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRQBFUTHRPJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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